molecular formula C18H22O7S2 B576044 (R)-1,4-Ditosyloxy-2-butanol CAS No. 170305-50-7

(R)-1,4-Ditosyloxy-2-butanol

Cat. No.: B576044
CAS No.: 170305-50-7
M. Wt: 414.487
InChI Key: QFTXCKUWSDSERO-MRXNPFEDSA-N
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Description

®-1,4-Ditosyloxy-2-butanol is an organic compound characterized by the presence of two tosylate groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,4-Ditosyloxy-2-butanol typically involves the tosylation of ®-1,4-butanediol. The reaction is carried out using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of ®-1,4-Ditosyloxy-2-butanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1,4-Ditosyloxy-2-butanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosylate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.

    Reduction: The compound can be reduced to ®-1,4-butanediol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Elimination: Under basic conditions, ®-1,4-Ditosyloxy-2-butanol can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)

    Reduction: Lithium aluminum hydride (LiAlH4) in ether

    Elimination: Potassium hydroxide (KOH) in ethanol

Major Products:

    Nucleophilic Substitution: Corresponding substituted butanol derivatives

    Reduction: ®-1,4-butanediol

    Elimination: Butene derivatives

Scientific Research Applications

®-1,4-Ditosyloxy-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1,4-Ditosyloxy-2-butanol primarily involves its reactivity as a tosylate ester. The tosylate groups act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the tosylate groups, which enhance its susceptibility to nucleophilic attack.

Comparison with Similar Compounds

    ®-1,4-Dibromo-2-butanol: Similar structure but with bromine atoms instead of tosylate groups.

    ®-1,4-Dichloro-2-butanol: Contains chlorine atoms instead of tosylate groups.

    ®-1,4-Dimethanesulfonoxy-2-butanol: Features methanesulfonate groups instead of tosylate groups.

Uniqueness: ®-1,4-Ditosyloxy-2-butanol is unique due to the presence of tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it highly reactive and versatile in organic synthesis compared to its halogenated counterparts.

Properties

IUPAC Name

[(3R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7S2/c1-14-3-7-17(8-4-14)26(20,21)24-12-11-16(19)13-25-27(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTXCKUWSDSERO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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